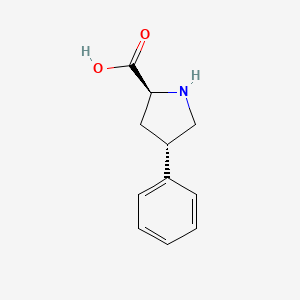

(2S,4S)-4-フェニルピロリジン-2-カルボン酸

概要

説明

Trans-4-Phenyl-L-proline is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of trans-4-Phenyl-L-proline has been reported in various studies . For instance, one study described the synthesis of 4-cis-Phenyl-L-proline via Hydrogenolysis . Another study reported the enzymatic production of trans-4-hydroxy-L-proline by proline 4 . A concise three-step synthesis of - and -4-hydroxyl–proline on a preparative scale has also been carried out using readily available starting materials .Molecular Structure Analysis

The molecular structure of trans-4-Phenyl-L-proline has been analyzed in several studies . For example, one study identified and characterized a bifunctional proline racemase/hydroxyproline epimerase from Archaea . Another study discussed the influence of steric factors on biological activity and described the structure–activity relationship (SAR) of the studied compounds .Chemical Reactions Analysis

The chemical reactions involving trans-4-Phenyl-L-proline have been investigated in various studies . For instance, one study reported that a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), was discovered that catalyzes the dehydration of Hyp to (S)-Δ 1 -pyrroline-5-carboxylic acid (P5C) .Physical and Chemical Properties Analysis

Trans-4-Phenyl-L-proline has a melting point of >300 °C (decomposition), a predicted boiling point of 372.8±42.0 °C, and a density of 1.186 . It should be stored at temperatures between 2-8°C .科学的研究の応用

ここでは、「(2S,4S)-4-フェニルピロリジン-2-カルボン酸」の科学研究における応用について、ユニークな応用に焦点を当てて包括的に分析します。

放射性標識前駆体の合成

この化合物は、医用画像診断用の放射性標識前駆体の合成に使用されてきました。 合成ステップを調整することで、マウスで迅速にクリアできる安定した収率の(2S,4S)4–[18F]FPArgが得られ、診断画像診断での使用の可能性を示唆しています .

ペプチド合成

これは、ペプチド合成における非定型のアミノ酸アナログとして機能します。 その構造により、さまざまな生化学的応用に役立つ、独自の特性を持つペプチドを作成できます .

アルカロイド合成

この化合物は、ヘメロカリスアミンIなどのアルカロイドの全合成に、ラセミ体とエナンチオピュア体の両方で使用されてきました。 これは、複雑な有機分子を作成する際の汎用性を示しています .

神経興奮性カイノイドおよび抗真菌エキノカンジン合成

これは、神経興奮性カイノイドおよび抗真菌エキノカンジンの合成に役立つ汎用性の高い試薬であり、神経障害や真菌感染症を標的とする医薬品開発における役割を強調しています .

医薬品中間体の製造

この化合物から得られるトランス-4-ヒドロキシ-L-プロリンは、抗炎症剤、カルバペネム、ACE阻害剤などの医薬品の製造におけるキラルビルディングブロックです。 食品や化粧品にも応用されています .

酵素活性および熱安定性の向上

遊離L-プロリンをトランス-4-ヒドロキシ-L-プロリンにヒドロキシル化するトランス-プロリン4-ヒドロキシラーゼ(トランス-P4Hs)は、この化合物を使用して改善されました。 これは、カルバペネム系抗生物質やアンジオテンシン変換酵素阻害剤などの重要な医薬品の合成に影響を与えます .

代謝工学

トランス-4-ヒドロキシ-L-プロリンは、微生物による発酵生産によって生成されます。 代謝工学の進歩により、この化合物の生合成経路を改善する微生物細胞工場が構築されています .

タンパク質の折り畳みと構造研究

この化合物のようなL-プロリンアナログは、原核生物と真核生物の両方の細胞における細胞代謝と高分子合成の調節を研究するために開発されてきました。 これは、タンパク質生物学を理解する上での重要性を強調しています .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S,4S)-4-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHOFXBPLJDHOR-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40510299 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96314-26-0 | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-4-Phenyl-L-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4S)-4-Phenyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40510299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-phenyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of trans-4-Phenyl-L-proline in organic synthesis?

A: trans-4-Phenyl-L-proline serves as a valuable building block in the synthesis of various organic compounds. For instance, it acts as a precursor in preparing derivatives of angiotensin-converting enzyme (ACE) inhibitors []. These enzymes play a crucial role in regulating blood pressure, making trans-4-Phenyl-L-proline and its derivatives potentially relevant in pharmaceutical research.

Q2: How can trans-4-Phenyl-L-proline be synthesized effectively?

A: One efficient synthetic route involves a two-step process. First, a Friedel-Crafts alkylation of benzene with a protected proline derivative, such as 4-tosyloxy-L-proline, is performed using a Lewis acid catalyst like aluminum trichloride []. This reaction yields a protected trans-4-Phenyl-L-proline derivative. Subsequently, the protecting group is removed to obtain the desired trans-4-Phenyl-L-proline.

Q3: Are there alternative methods for synthesizing trans-4-Phenyl-L-proline?

A: Yes, another approach involves reacting 4-tosyloxy-L-prolines with lithium diphenylcuprate []. This reaction exhibits interesting stereochemical outcomes and offers an alternative pathway to access trans-4-Phenyl-L-proline.

Q4: What analytical techniques are employed to characterize and quantify trans-4-Phenyl-L-proline?

A: High-performance liquid chromatography (HPLC) proves to be a highly effective technique for separating, identifying, and quantifying trans-4-Phenyl-L-proline [, ]. Reversed-phase HPLC, in particular, demonstrates excellent separation efficiency for trans-4-Phenyl-L-proline, allowing for its accurate determination even in the presence of impurities.

Q5: Can the phenyl moiety of trans-4-Phenyl-L-proline be further modified?

A: Yes, the phenyl ring of trans-4-Phenyl-L-proline can be hydrogenated to yield trans-4-cyclohexyl-L-proline []. This transformation is achieved using a ruthenium on carbon catalyst, showcasing the versatility of trans-4-Phenyl-L-proline as a starting material for further chemical modifications.

Q6: What is the significance of developing robust analytical methods for trans-4-Phenyl-L-proline?

A: Reliable and accurate analytical methods are crucial for assessing the purity and quality of synthesized trans-4-Phenyl-L-proline []. This is particularly important if the compound is intended for pharmaceutical applications where even small amounts of impurities can significantly impact efficacy and safety profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)

![8-Methoxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1590652.png)